molecular formula C77H119FN28O14 B12380283 Menin-MLL inhibitor 31

Menin-MLL inhibitor 31

Cat. No.: B12380283
M. Wt: 1679.9 g/mol
InChI Key: QHHOXGNGWIOSPN-DWBGUCGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menin-MLL inhibitor 31 is a small molecule designed to disrupt the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the development of acute leukemias, particularly those involving MLL gene translocations. By inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating MLL-rearranged leukemias .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor 31 involves multiple steps, including the formation of key intermediates and final coupling reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance binding affinity and selectivity. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure scalability, cost-effectiveness, and high yield. This involves refining reaction conditions, such as temperature, pressure, and reaction time, as well as implementing purification techniques like crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Menin-MLL inhibitor 31 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled conditions such as specific pH, temperature, and solvent systems .

Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and therapeutic potential .

Mechanism of Action

Menin-MLL inhibitor 31 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic gene expression, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells. The inhibitor also induces differentiation of leukemia cells, reducing their self-renewal capacity and promoting apoptosis .

Properties

Molecular Formula

C77H119FN28O14

Molecular Weight

1679.9 g/mol

IUPAC Name

(3R)-1-[(3S,6S,11S,17S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-[(3-fluorophenyl)methyl]-2,5,13,16-tetraoxospiro[1,4,12,15-tetrazabicyclo[15.3.0]icosane-14,1'-cyclobutane]-11-carbonyl]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C77H119FN28O14/c1-42(94-43(2)107)61(109)96-53(23-10-32-90-74(83)84)66(114)101-57(39-46-40-93-49-18-4-3-17-48(46)49)68(116)100-51-19-5-6-20-56(103-72(120)77(28-14-29-77)104-69(117)59-26-13-35-106(59)71(119)58(102-67(51)115)38-44-15-7-16-47(78)37-44)70(118)105-36-27-45(41-105)62(110)97-52(21-8-30-79)64(112)99-55(25-12-34-92-76(87)88)65(113)98-54(24-11-33-91-75(85)86)63(111)95-50(60(80)108)22-9-31-89-73(81)82/h3-4,7,15-18,37,40,42,45,50-59,93H,5-6,8-14,19-36,38-39,41,79H2,1-2H3,(H2,80,108)(H,94,107)(H,95,111)(H,96,109)(H,97,110)(H,98,113)(H,99,112)(H,100,116)(H,101,114)(H,102,115)(H,103,120)(H,104,117)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t42-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1

InChI Key

QHHOXGNGWIOSPN-DWBGUCGJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H]3CCCC[C@H](NC(=O)C4(CCC4)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CC[C@H](C7)C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCC(NC(=O)C4(CCC4)NC(=O)C5CCCN5C(=O)C(NC3=O)CC6=CC(=CC=C6)F)C(=O)N7CCC(C7)C(=O)NC(CCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C

Origin of Product

United States

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